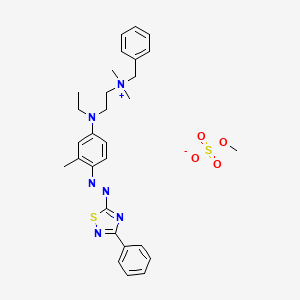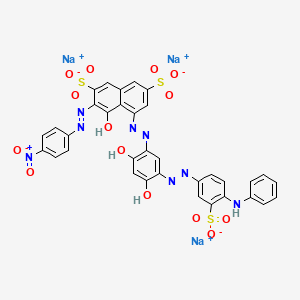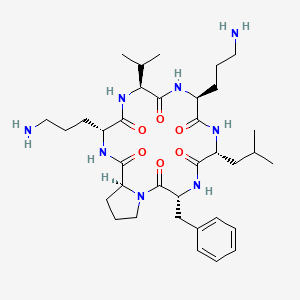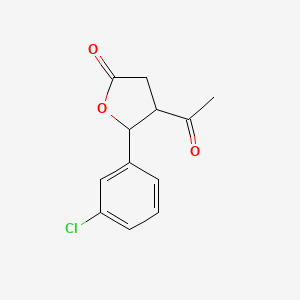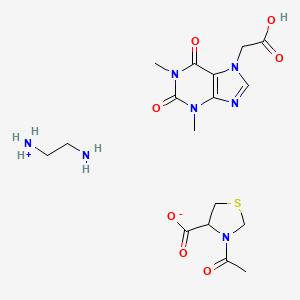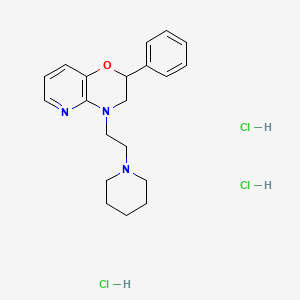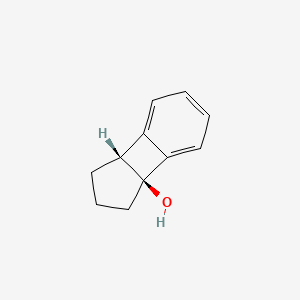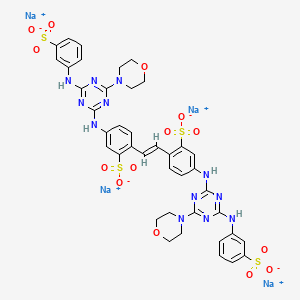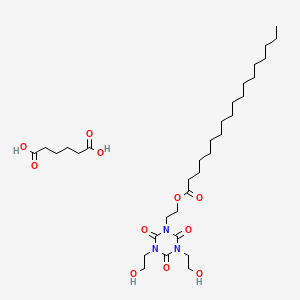
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) involves the esterification of hexanedioic acid with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the triazine ring.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active triazine derivative, which can then interact with biological targets such as enzymes and receptors. The triazine ring can also participate in various biochemical reactions, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid (Adipic acid): A simpler dicarboxylic acid used in the production of nylon and other polymers.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: A triazine derivative with applications in flame retardancy and water durability.
Uniqueness
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) is unique due to its combination of properties from both hexanedioic acid and the triazine derivative
Eigenschaften
CAS-Nummer |
85204-08-6 |
|---|---|
Molekularformel |
C33H59N3O11 |
Molekulargewicht |
673.8 g/mol |
IUPAC-Name |
2-[3,5-bis(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl octadecanoate;hexanedioic acid |
InChI |
InChI=1S/C27H49N3O7.C6H10O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(33)37-23-20-30-26(35)28(18-21-31)25(34)29(19-22-32)27(30)36;7-5(8)3-1-2-4-6(9)10/h31-32H,2-23H2,1H3;1-4H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
PPOOOUXZUMYEDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCO)CCO.C(CCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


